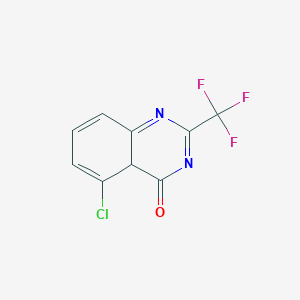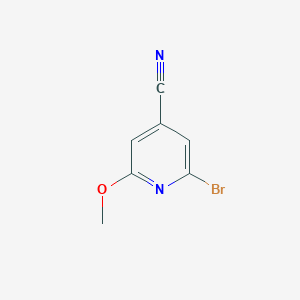
4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol is a chemical compound with a unique structure that includes a pyrimidine ring substituted with chlorine and methyl groups, and a cyclohexanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors such as 4-chloro-5-methyl-pyrimidine with suitable amines.
Attachment of the cyclohexanol moiety: This step involves the reaction of the pyrimidine derivative with cyclohexanol under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of hydroxylated or ketone derivatives.
Reduction: May result in the formation of alcohols or amines.
Substitution: Can produce various substituted pyrimidine derivatives.
科学研究应用
4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, pesticides, and other industrial chemicals.
作用机制
The mechanism of action of 4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
- **2-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester .
- **[2-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester .
- **2-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester .
Uniqueness
4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol is unique due to its specific structural features, such as the combination of a chlorinated pyrimidine ring and a cyclohexanol moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
1417793-57-7 |
|---|---|
分子式 |
C11H16ClN3O |
分子量 |
241.72 g/mol |
IUPAC 名称 |
4-[(4-chloro-5-methylpyrimidin-2-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C11H16ClN3O/c1-7-6-13-11(15-10(7)12)14-8-2-4-9(16)5-3-8/h6,8-9,16H,2-5H2,1H3,(H,13,14,15) |
InChI 键 |
VLACQWICPSBIKC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1Cl)NC2CCC(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)-](/img/structure/B12328356.png)
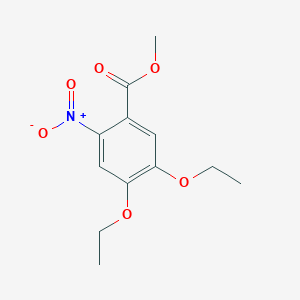
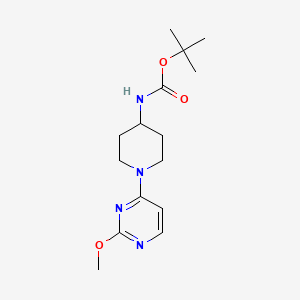

![5-Benzofuranol, 4-([1,4'-bipiperidin]-1'-ylmethyl)-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12328374.png)
![methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12328376.png)
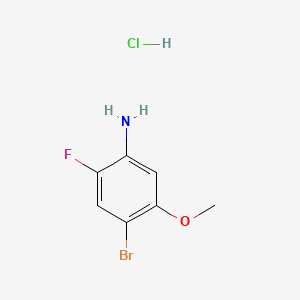
![2-[2-Chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B12328393.png)
![Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B12328408.png)


